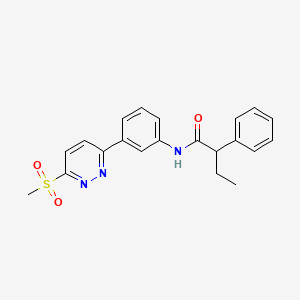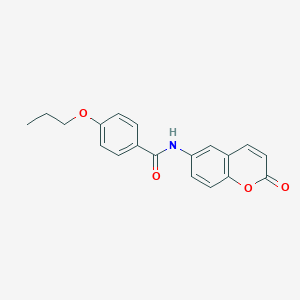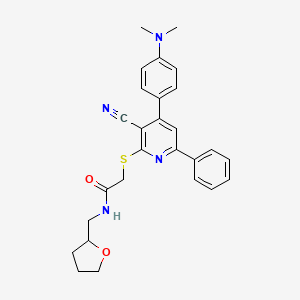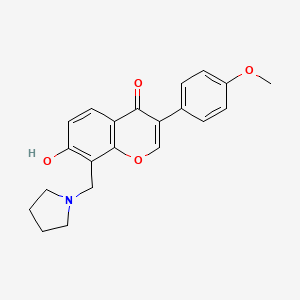![molecular formula C14H16FNO2 B2432463 2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287262-98-8](/img/structure/B2432463.png)
2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, commonly known as LY404039, is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It was first synthesized in 2002 by Eli Lilly and Company and has since been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders.
作用機序
LY404039 selectively targets the mGluR2/3 receptors, which are involved in regulating the release of glutamate in the brain. By blocking these receptors, LY404039 reduces the release of glutamate, which in turn reduces the excitability of neurons in the brain. This mechanism of action has been shown to have anxiolytic and antidepressant effects in animal models.
Biochemical and Physiological Effects:
LY404039 has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce the release of glutamate in the brain, which in turn reduces the excitability of neurons. This has been shown to have anxiolytic and antidepressant effects in animal models. LY404039 has also been found to reduce drug-seeking behavior in rats.
実験室実験の利点と制限
LY404039 has several advantages for lab experiments. It is highly selective for the mGluR2/3 receptor, which makes it a useful tool for studying the role of these receptors in various neuropsychiatric disorders. It has also been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using LY404039 in lab experiments. It has a relatively low yield of synthesis, which can make it expensive to produce. Additionally, its selectivity for the mGluR2/3 receptor means that it may not be useful for studying other glutamate receptors.
将来の方向性
There are several future directions for research on LY404039. One area of interest is its potential therapeutic applications in various neuropsychiatric disorders. It has shown promise as an anxiolytic and antidepressant in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for drug addiction. LY404039 has been found to reduce drug-seeking behavior in rats, and further research is needed to determine its potential as a treatment for addiction in humans. Finally, there is also interest in developing new compounds that target the mGluR2/3 receptor with greater selectivity and potency than LY404039. These compounds may have even greater therapeutic potential for neuropsychiatric disorders.
合成法
The synthesis of LY404039 involves a multi-step process that begins with the formation of a bicyclo[1.1.1]pentane ring system, followed by the introduction of a fluorine and methyl group at specific positions on the ring. The final step involves the addition of an amino acid moiety to the ring system. The overall yield of the synthesis is approximately 5%.
科学的研究の応用
LY404039 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has also been found to reduce drug-seeking behavior in rats.
特性
IUPAC Name |
2-amino-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-8-2-3-10(15)9(4-8)13-5-14(6-13,7-13)11(16)12(17)18/h2-4,11H,5-7,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPFCDPUDLOKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-Phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]prop-2-enamide](/img/structure/B2432380.png)
![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2432381.png)


![(4-benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2432386.png)


![2-(3-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2432390.png)
![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)
![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)
![1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2432397.png)


